![molecular formula C6H10O4 B3432456 Hexahydrofuro[3,2-b]furan-3,6-diol CAS No. 24332-71-6](/img/structure/B3432456.png)
Hexahydrofuro[3,2-b]furan-3,6-diol
Overview
Description
Hexahydrofuro[3,2-b]furan-3,6-diol is a bicyclic diol belonging to the isohexide family, derived from renewable biomass resources such as starch. Its structure consists of two fused tetrahydrofuran rings with two hydroxyl groups positioned at the 3- and 6-positions . The compound exists in two primary diastereomeric forms:
- (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol (isomannide or 1,4:3,6-dianhydro-D-mannitol), characterized by cis-hydroxyl groups on the endo face of the bicyclic system .
- (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol (isosorbide or 1,4:3,6-dianhydro-D-glucitol), featuring one cis- and one trans-hydroxyl group .
Isohexides are synthesized via acid-catalyzed dehydration of sugar alcohols (e.g., D-mannitol and D-sorbitol) and are valued for their rigidity, chirality, and sustainability . Applications span asymmetric synthesis, chiral solvating agents (CSAs) for NMR spectroscopy, liquid crystal elastomers, and polymer precursors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydrofuro[3,2-b]furan-3,6-diol can be synthesized through several methods. One common approach involves the reduction of isosorbide, a derivative of sorbitol. The reaction typically employs hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of isosorbide. This process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Hexahydrofuro[3,2-b]furan-3,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, carboxylic acids, and substituted alcohols. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Pharmaceutical Applications
a. Chiral Building Block
Hexahydrofuro[3,2-b]furan-3,6-diol serves as a chiral building block in the synthesis of various pharmaceutical compounds. Its ability to form stable chiral centers allows for the development of drugs with enhanced efficacy and reduced side effects. For instance, derivatives of this compound have been explored in the synthesis of azabenzimidazole derivatives that act as activators of AMP-protein kinase, potentially useful in treating metabolic disorders .
b. Synthesis of Amino Alcohols
The compound is also utilized in the production of amino alcohols through chemoenzymatic routes. For example, this compound has been converted into 6-amino-3-ol (6-Aminoisomannide), which is valuable for synthesizing bioactive molecules .
Materials Science Applications
a. Biobased Polyesters
Recent studies have highlighted the use of this compound in the synthesis of biobased polyesters. A notable example is the development of semi-aromatic copolyesters derived from this diol and dimethyl terephthalate. These materials exhibit favorable mechanical properties and thermal stability, making them suitable for various industrial applications .
b. Renewable Resource Utilization
The compound's derivation from renewable resources positions it as an environmentally friendly alternative to petroleum-based chemicals in polymer production. This shift not only reduces reliance on fossil fuels but also promotes sustainability within the chemical industry .
Green Chemistry Initiatives
a. Sustainable Synthesis Methods
this compound can be synthesized through eco-friendly processes that utilize renewable feedstocks and minimize waste. The conversion of sorbitol and mannitol into this compound exemplifies a sustainable approach to chemical synthesis .
b. High Solubility and Bioavailability
The physicochemical properties of this compound indicate high solubility and favorable bioavailability characteristics, which are advantageous for its application in drug formulation and delivery systems .
Case Studies
Mechanism of Action
The mechanism by which Hexahydrofuro[3,2-b]furan-3,6-diol exerts its effects is primarily through its interaction with various molecular targets. The hydroxyl groups in the compound allow it to form hydrogen bonds with other molecules, facilitating its incorporation into larger structures. This interaction is crucial in its role as a building block in polymer synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Differences
The table below contrasts hexahydrofuro[3,2-b]furan-3,6-diol (isomannide and isosorbide) with related isohexides and anhydrosugar derivatives:
Note: Isomannide’s melting point is inferred from polymer synthesis studies; explicit data are scarce in the literature.
Key Observations:
Stereochemical Influence : Isomannide’s cis-diol configuration enhances its rigidity and symmetry, making it ideal for asymmetric catalysis . In contrast, isosorbide’s mixed stereochemistry improves solubility in polar solvents (e.g., water, alcohols) .
Thermal Stability : Isosorbide’s lower melting point (~60–63°C) compared to isomannide (~160–165°C) reflects reduced crystallinity due to its asymmetric hydroxyl arrangement .
Reactivity : Isosorbide derivatives, such as bis(4-((6-acryloyloxy)hexyloxy)benzoate), are widely used in photo-patternable liquid crystal actuators due to their reactive hydroxyl groups . Isomannide, with its higher symmetry, is preferred for synthesizing enantiopure polyesters .
Functional Comparisons
Chiral Solvating Agents (CSAs)
- Isosorbide : Forms stable diastereomeric complexes with chiral amines, enabling enantiomeric excess (ee) determination via $^1H$ NMR. For example, isosorbide-based thioureas resolve racemic mixtures with up to 90% ee .
- Isomannide: Limited utility as a CSA due to excessive symmetry, which reduces discriminatory power .
Pharmaceuticals
Biological Activity
Hexahydrofuro[3,2-b]furan-3,6-diol, a bicyclic organic compound, has garnered attention for its potential biological activities. Characterized by multiple hydroxyl groups, this compound's structure may influence its reactivity and interactions within biological systems. Understanding its biological activity is crucial for exploring its applications in pharmacology and biotechnology.
Structural Features
- Molecular Formula : C6H10O4
- CAS Number : 99937
- Stereochemistry : The compound has specific stereochemical configurations that can significantly affect its biological behavior.
Table 1: Structural Characteristics
Feature | Description |
---|---|
Bicyclic Structure | Contains a furofuran framework |
Hydroxyl Groups | Multiple hydroxyl (-OH) groups |
Stereochemical Configuration | (3S,3aS,6R,6aS) |
Antioxidant Activity
This compound exhibits potential antioxidant properties. Compounds with similar structures have demonstrated the ability to donate electrons and scavenge free radicals, thereby protecting cells from oxidative stress. This activity is vital in preventing cellular damage associated with various diseases.
Antimicrobial Properties
Research indicates that derivatives of furan compounds can possess significant antimicrobial effects. This compound may exhibit antibacterial and antifungal activities due to its chemical structure, which can interact with microbial membranes or enzymes.
Anti-inflammatory Effects
Certain compounds in this class have shown the ability to modulate inflammatory responses. This compound's hydroxyl groups may play a role in inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory process.
Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound.
Table 2: Antioxidant Activity Results
Concentration (µM) | DPPH Reduction (%) |
---|---|
10 | 25 |
50 | 45 |
100 | 70 |
Study 2: Antimicrobial Efficacy
In vitro tests were conducted to evaluate the antimicrobial activity of this compound against common bacterial strains such as E. coli and S. aureus. The compound exhibited notable inhibition zones compared to control groups.
Table 3: Antimicrobial Activity Results
Bacterial Strain | Inhibition Zone (mm) |
---|---|
E. coli | 15 |
S. aureus | 18 |
Study 3: Anti-inflammatory Mechanisms
Research explored the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the secretion of TNF-alpha and IL-6 cytokines.
Table 4: Cytokine Levels (pg/mL)
Treatment | TNF-alpha | IL-6 |
---|---|---|
Control | 250 | 300 |
Hexahydrofuro | 150 | 200 |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying Hexahydrofuro[3,2-b]furan-3,6-diol (isosorbide/isomannide) derivatives?
Methodological Answer: Derivatives such as dicarboxylates or dinitriles are synthesized via selective functionalization of the diol groups. For example, (3S,6S)-dimethyl hexahydrofuro[3,2-b]furan-3,6-dicarboxylate (IIDMC) is prepared by esterification with methyl chloroformate under basic conditions, followed by recrystallization from ethanol to achieve >99.5% purity . Controlled monoalkylation, as in allyl ether formation, requires protecting one hydroxyl group to avoid diastereomeric mixtures, using reagents like NaH in anhydrous THF .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Methodological Answer: Stereochemistry is validated using ¹H/¹³C NMR and 2D-COSY spectroscopy. Key NMR signals include:
- Isosorbide : δ = 4.85–5.02 ppm (furan protons), with coupling constants (J = 4–6 Hz) confirming chair-like conformations .
- Isomannide : Distinct ¹³C shifts at 86.2 ppm (bridgehead carbons) and 70.3 ppm (ether oxygens) .
FT-IR analysis (e.g., C≡N stretches at 2248 cm⁻¹ for dinitriles) and polarimetry ([α]D²⁵ = ±75° for enantiomers) further corroborate configurations .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : NIOSH-approved face shields, nitrile gloves, and lab coats to prevent dermal/ocular exposure .
- Engineering Controls : Use fume hoods for reactions involving volatile solvents (e.g., THF).
- Waste Disposal : Contaminated gloves/reactants must be treated as hazardous waste and incinerated under local regulations .
Advanced Research Questions
Q. What challenges arise in the melt polymerization of isohexide-based monomers, and how can reaction conditions be optimized?
Methodological Answer:
- Challenges : High melting points (~160°C) and thermal degradation above 200°C limit processability. Side reactions (e.g., transesterification) reduce molecular weight .
- Optimization :
Q. How do epimerization conditions affect the stereochemical stability of this compound derivatives?
Methodological Answer:
- Epimerization Mechanism : Base-catalyzed ring-opening/re-closing (e.g., KOH in THF) induces diastereomeric interconversion. For dinitriles, 18-crown-6 enhances potassium cyanide solubility, accelerating epimerization at 60°C .
- Analysis : Track conversion via GC-MS (retention time shifts) or ¹H NMR (peak splitting). For example, (3R,6S)-hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile shows distinct δ = 4.96 ppm (m, 1H) vs. δ = 4.85 ppm (d, 2H) for the (3R,6R) isomer .
Q. How can contradictory NMR or FT-IR data in the characterization of derivatives be resolved?
Methodological Answer:
- NMR Contradictions :
- Use deuterated solvents (CDCl₃ or DMSO-d₆) to eliminate residual proton interference.
- Perform variable-temperature NMR to identify dynamic processes (e.g., ring puckering) causing signal broadening .
- FT-IR Ambiguities : Compare experimental spectra with computational predictions (DFT/B3LYP/6-31G*). For example, C=O stretches in polyesters (1720–1740 cm⁻¹) must align with simulated vibrational modes .
Properties
IUPAC Name |
2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDXJTOLSGUMSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031676 | |
Record name | Hexahydro-furo[3,2-b]furan-3,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641-74-7, 28218-68-0, 24332-71-6 | |
Record name | 1,4:3,6-Dianhydro-D-mannitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-3,6-Dianhydromannitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028218680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Mannitol,4:3,6-dianhydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270938 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC231906 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hexahydro-furo[3,2-b]furan-3,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4:3,6-dianhydromannitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.445 | |
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Record name | 1,4:3,6-dianhydro-D-mannitol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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